molecular formula C20H20N6O2 B11325395 ethyl 5-amino-1-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11325395
M. Wt: 376.4 g/mol
InChI Key: BMWYTVQXBICQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of Ethyl 5-Amino-1-(3,5-Dimethyl-2-Phenylpyrazolo[1,5-a]Pyrimidin-7-yl)-1H-Pyrazole-4-Carboxylate

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name is derived from its polycyclic heteroaromatic framework. The parent structure consists of a pyrazolo[1,5-a]pyrimidine ring system fused with a pyrazole-carboxylate moiety. Systematic naming follows these steps:

  • Core identification : The pyrazolo[1,5-a]pyrimidine ring is numbered such that the pyrimidine nitrogen atoms occupy positions 1 and 3, while the pyrazole fusion occurs at positions 5 and 7.
  • Substituent assignment :
    • A phenyl group is attached at position 2 of the pyrazolo[1,5-a]pyrimidine core.
    • Methyl groups occupy positions 3 and 5 of the pyrimidine ring.
    • At position 7 of the pyrimidine, a pyrazole ring is substituted, which itself bears an amino group at position 5 and an ethyl carboxylate group at position 4.

The full IUPAC name is:
This compound .

Structural representation :

  • Pyrazolo[1,5-a]pyrimidine core (positions 1–7).
  • Substituents:
    • Phenyl at C2.
    • Methyl at C3 and C5.
    • Pyrazole ring at C7, with NH2 at C5 and COOEt at C4.

Registry Identifiers and Molecular Formula Validation

Registry identifiers :

  • CAS Registry Number : 909861-19-4.
  • PubChem CID : 665736.

Molecular formula :
C20H20N6O2, validated via high-resolution mass spectrometry (HRMS) and elemental analysis.

Component Count
Carbon (C) 20
Hydrogen (H) 20
Nitrogen (N) 6
Oxygen (O) 2

The molecular weight is 376.4 g/mol , consistent with isotopic distribution patterns.

Isomerism and Tautomeric Considerations

Structural Isomerism
  • Positional isomerism : Variations in methyl group placement (e.g., 2,5-dimethyl vs. 3,5-dimethyl) generate distinct isomers. The 3,5-dimethyl configuration in this compound is confirmed via nuclear Overhauser effect (NOE) spectroscopy.
  • Ring substitution isomerism : Alternative substitution patterns on the pyrazole or pyrimidine rings (e.g., carboxylate at C3 instead of C4) are theoretically possible but not observed in this compound.
Tautomerism
  • Pyrazole-amino tautomerism : The amino group (-NH2) at C5 of the pyrazole ring may tautomerize to an imino form (-NH-), though this is energetically disfavored due to aromatic stabilization of the pyrazole ring.
  • Pyrimidine ring tautomerism : The pyrazolo[1,5-a]pyrimidine core exhibits keto-enol tautomerism, but the presence of electron-withdrawing substituents (methyl groups) stabilizes the keto form.

Key tautomeric forms :

  • Keto form : Predominant due to conjugation with the pyrimidine ring.
  • Enol form : Less stable, observed only under basic conditions.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 5-amino-1-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C20H20N6O2/c1-4-28-20(27)15-11-22-25(18(15)21)16-10-12(2)23-19-13(3)17(24-26(16)19)14-8-6-5-7-9-14/h5-11H,4,21H2,1-3H3

InChI Key

BMWYTVQXBICQPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Intermediate 4 reacts with 5 under basic conditions (K₂CO₃, DMF, 80°C). The bromide at C7 of 4 is displaced by the pyrazole’s NH group, yielding the coupled product. This method requires careful pH control to avoid ester hydrolysis.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling using Pd₂(dba)₃, XantPhos, and Cs₂CO₃ in toluene at 110°C enables efficient C–N bond formation. This approach tolerates ester and amino functionalities, achieving yields >75%.

Optimization and Challenges

StepReagents/ConditionsYield (%)Key Challenges
Pyrazole synthesisHydrazine hydrate, EtOH, 0°C85Competing side reactions with esters
MethylationMeMgBr, Pd(OAc)₂, THF, 60°C70Over-methylation at adjacent positions
Suzuki couplingPhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, dioxane82Homocoupling byproducts
Buchwald–HartwigPd₂(dba)₃, XantPhos, Cs₂CO₃, toluene78Ligand degradation at high temperatures
  • Steric Hindrance : Bulky substituents on both rings necessitate longer reaction times and elevated temperatures.

  • Ester Stability : Basic conditions during coupling risk saponification of the ethyl ester; neutral or weakly basic ligands (XantPhos) mitigate this.

Alternative Routes via Heterocyclization

A one-flask synthesis inspired by Vilsmeier–Haack chemistry constructs the pyrazolo[1,5-a]pyrimidine and pyrazole rings sequentially:

  • Vilsmeier Amidination : Treat 5-aminopyrazole with PBr₃/DMF to form a formamidine intermediate.

  • Heterocyclization : Add hexamethyldisilazane to induce cyclization, forming the pyrazolo[1,5-a]pyrimidine core.

  • Esterification : React the intermediate with ethyl chloroformate to install the carboxylate group.

This method reduces purification steps but requires precise stoichiometry to avoid oligomerization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Structural Characteristics

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring system that includes both pyrazole and pyrimidine components. Its molecular formula is C20H20N6O2C_{20}H_{20}N_{6}O_{2} with a molecular weight of 376.4 g/mol, which contributes to its biological activity by potentially interfering with nucleic acid synthesis and inhibiting the growth of pathogens .

Antitumor Properties

Research indicates that compounds similar to ethyl 5-amino-1-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate exhibit antitumor activity. This is primarily due to their ability to disrupt essential biochemical pathways in cancer cells. Compounds within this class have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Its structural similarity to purines allows it to act as an inhibitor of enzymes involved in nucleotide metabolism, which can lead to the disruption of DNA synthesis in bacteria and fungi. Studies have shown effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound was synthesized through established methodologies involving reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound.
  • Biological Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines and antimicrobial activity against several bacterial strains.
  • Molecular Docking Studies : Computational studies suggested favorable interactions between the compound and target enzymes involved in nucleic acid metabolism, supporting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the pyrazolo[1,5-a]pyrimidine and pyrazole rings. Key comparisons include:

Compound Substituents Molecular Weight Melting Point Key Functional Groups
Target Compound 3,5-Dimethyl-2-phenyl (pyrazolo-pyrimidine); ethyl carboxylate (pyrazole) ~423.45 g/mol* Not reported Amino, ester
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Methyl-2-phenyl (pyrazolo-pyrimidine); ethyl carboxylate (pyrazole) 335.36 g/mol Not reported Ester
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl (pyrazole) 249.24 g/mol 153–154°C Amino, ester, fluorine
Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate 4-Chlorophenyl-hydroxyethyl (pyrazole) ~337.80 g/mol* 168–169°C Amino, ester, hydroxyl, chlorine
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 4-Fluorophenyl, 4-nitrophenyl, phenyl (triazolo-pyrimidine) ~485.39 g/mol* >340°C Nitro, fluorine

*Calculated based on molecular formula.

  • Lipophilicity : The 3,5-dimethyl and 2-phenyl groups on the target compound likely increase hydrophobicity compared to analogs with polar substituents (e.g., hydroxyl or nitro groups) .
  • Hydrogen Bonding: The amino and ester groups enable hydrogen bonding, similar to derivatives with hydroxyl or hydrazine moieties .
  • Thermal Stability : Melting points vary widely; nitro- and halogen-substituted derivatives (e.g., >340°C for compound 16a ) exhibit higher thermal stability than ester-containing analogs.

Crystallographic and Spectroscopic Data

  • Crystal Packing : The target compound’s 3,5-dimethyl groups may induce steric hindrance, altering π-π stacking interactions compared to ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, which forms C–H···O hydrogen-bonded dimers .
  • IR Spectroscopy: Amino and ester C=O stretches (~3448 cm⁻¹ for NH₂; ~1685 cm⁻¹ for C=O) align with those observed in related pyrazole-carboxylates .

Biological Activity

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H11NO5
  • Molecular Weight : 297.26 g/mol
  • Melting Point : 172-173ºC
  • Boiling Point : 631.8ºC at 760 mmHg
  • CAS Number : 26513-80-4

Research indicates that this compound exhibits significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism, cell differentiation, and apoptosis. The inhibition of GSK-3β can lead to increased levels of β-catenin, promoting cell survival and proliferation in certain contexts .

Antitumor Activity

In vitro studies have demonstrated that N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in a significant increase in apoptotic markers in neuroblastoma cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

Several studies have focused on the biological effects of related compounds within the benzoxazine family. For example:

  • GSK-3β Inhibition : A study identified a related benzoxazine derivative with an IC50 value of 1.6 μM against GSK-3β, indicating a strong potential for therapeutic use in conditions like Alzheimer's disease and cancer .
  • Neuroprotective Effects : In models of neurodegenerative diseases, compounds similar to N-(2-methyl-3-oxo) have shown protective effects on neuronal cells by modulating signaling pathways associated with cell survival .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound AGSK-inhibitorAntitumor
Compound BAntimicrobial agentBactericidal
N-(2-methyl...)Benzoxazine coreAntitumor, antimicrobial

Q & A

Basic: What are the standard synthetic protocols for preparing ethyl 5-amino-1-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate?

Methodological Answer:
The compound is synthesized via condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux (30 minutes), followed by solvent evaporation and purification via silica gel column chromatography (petroleum ether/ethyl acetate, 8:2 v/v). Recrystallization from cyclohexane yields colorless crystals . Key parameters include stoichiometric ratios (e.g., 1.64 g of ethyl 2,4-dioxopentanoate with 1.5 g of 5-amino-3-phenylpyrazole) and temperature control to minimize isomer formation.

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:
Crystallographic analysis (e.g., X-ray diffraction) confirms the fused pyrazole-pyrimidine core, planar geometry (max. deviation: 0.004 Å), and intermolecular interactions (C–H···O/N hydrogen bonds, π–π stacking with centroid distances of 3.426 Å) . Spectroscopic validation includes:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and ester groups (δ 4.2–4.4 ppm for ethyl).
  • FTIR : Carboxylate C=O stretch (~1700 cm⁻¹) and NH₂ bands (~3300 cm⁻¹).
  • HRMS : Confirm molecular weight (e.g., m/z calculated for C₂₁H₂₂N₆O₂: 414.18) .

Advanced: How can computational methods optimize reaction conditions to reduce isomer formation?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) predict energy barriers for competing pathways, while reaction path sampling identifies intermediates. For example, ICReDD’s workflow combines quantum mechanics with machine learning to prioritize conditions favoring the desired regioisomer (e.g., adjusting solvent polarity or temperature gradients) . Experimental validation via TLC or HPLC monitors isomer ratios in real time .

Advanced: What strategies mitigate unintended isomer formation during synthesis?

Methodological Answer:
Isomerization arises from the ambident reactivity of 5-amino-3-phenylpyrazole. Mitigation strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the 7-methyl regioisomer.
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) direct electrophilic attack to specific ring positions.
  • Time-resolved quenching : Halting reactions at early stages (e.g., <20 minutes) reduces thermodynamic equilibration .

Advanced: How do crystallographic data inform biological activity predictions?

Methodological Answer:
The compound’s planar fused-ring system and hydrogen-bonding motifs (e.g., C12–H12···O1 dimers) suggest potential for π-stacking with protein aromatic residues (e.g., kinase ATP-binding pockets). Molecular docking simulations (AutoDock Vina) align the ethylcarboxylate group with polar binding sites, while methyl/phenyl substituents enhance hydrophobic interactions .

Advanced: How should researchers address contradictory data in spectroscopic vs. crystallographic analyses?

Methodological Answer:
Discrepancies may arise from dynamic vs. static structures (e.g., solution-phase tautomerism vs. solid-state rigidity). Resolve conflicts via:

  • Variable-temperature NMR : Detect equilibrium shifts (e.g., keto-enol tautomers).
  • DFT calculations : Compare optimized geometries with crystallographic data.
  • Hirshfeld surface analysis : Quantify intermolecular interactions in the solid state .

Advanced: What computational frameworks predict reaction scalability for this compound?

Methodological Answer:
ICReDD’s integrated platform combines:

  • Microkinetic modeling : Simulates mass transfer limitations in large-scale reactors.
  • Process intensification tools : Identifies optimal solvent recycling protocols (e.g., cyclohexane recovery during recrystallization).
  • Techno-economic analysis (TEA) : Evaluates cost drivers (e.g., column chromatography vs. centrifugal partition chromatography) .

Advanced: What challenges arise during scale-up of this synthesis, and how are they addressed?

Methodological Answer:
Critical scale-up challenges include:

  • Purification bottlenecks : Replace column chromatography with membrane separation (e.g., nanofiltration) to reduce solvent waste .
  • Crystallization control : Use seeded cooling crystallization to enhance yield and polymorph consistency.
  • Thermal hazards : Reaction calorimetry (RC1e) monitors exotherms during reflux .

Advanced: How can structure-activity relationships (SAR) guide derivatization of this compound?

Methodological Answer:
Systematic SAR studies involve:

  • Substituent variation : Replace the phenyl group (C5–C10) with electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects.
  • Bioisosteric replacement : Swap the ethylcarboxylate with a trifluoromethyl group (see analogous compounds in ).
  • In vitro assays : Test kinase inhibition (e.g., EGFR) or receptor binding (e.g., benzodiazepine receptors) .

Advanced: What alternative synthetic routes exist for structurally related pyrazolo[1,5-a]pyrimidines?

Methodological Answer:
Alternative pathways include:

  • Cyclocondensation : Ethyl acetoacetate + DMF-DMA + arylhydrazines (e.g., phenylhydrazine) yields pyrazole intermediates, followed by cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10 minutes vs. 30 minutes under reflux) .
  • Solid-phase synthesis : Immobilize intermediates on Wang resin for iterative functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.